molecular formula C12H13NOS B501955 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one CAS No. 863763-64-8

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B501955
CAS No.: 863763-64-8
M. Wt: 219.3g/mol
InChI Key: CAQHDFBDKHDMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

This compound interacts with the CDC25 enzyme, inhibiting its activity . This inhibition disrupts the normal cell cycle, preventing the rapid cell division that is characteristic of cancer cells .

Biochemical Pathways

The inhibition of the CDC25 enzyme affects the cell cycle, a complex biochemical pathway that regulates cell growth and division . By disrupting this pathway, this compound can slow or stop the growth of cancer cells .

Pharmacokinetics

Thiazolidin-4-one derivatives, in general, have been shown to have good bioavailability and are well-tolerated, making them promising candidates for drug development .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth. By targeting the CDC25 enzyme and disrupting the cell cycle, this compound can effectively slow or stop the proliferation of cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can impact the compound’s ability to reach its target .

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQHDFBDKHDMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(SCC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.